molecular formula C11H12ClF4NO2 B13347999 trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride

trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride

Cat. No.: B13347999
M. Wt: 301.66 g/mol
InChI Key: WTBFZUDTFGSKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H12ClF4NO2 It is known for its unique structural features, which include a cyclobutanamine core substituted with a phenoxy group containing both fluoro and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general process involves the coupling of a cyclobutanamine derivative with a fluoro-trifluoromethoxy phenoxy precursor.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclobutanamine core may yield a cyclobutanone derivative, while reduction may yield a cyclobutanol derivative.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases .

Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Uniqueness: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy substituents on the phenoxy group. These substituents confer specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack one or both of these substituents .

Properties

Molecular Formula

C11H12ClF4NO2

Molecular Weight

301.66 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H11F4NO2.ClH/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15;/h1-2,5-6,8H,3-4,16H2;1H

InChI Key

WTBFZUDTFGSKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.